molecular formula C20H22N2O3S2 B2488961 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-86-7

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2488961
CAS No.: 896604-86-7
M. Wt: 402.53
InChI Key: NUMYASNWFSGTQV-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzenesulfonamide group play key roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-14-5-4-6-16(11-14)20-22-17(13-26-20)9-10-21-27(23,24)18-7-8-19(25-3)15(2)12-18/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYASNWFSGTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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